molecular formula C10H12ClN B1419158 3-(3-Chlorophenyl)cyclobutan-1-amine CAS No. 1156296-61-5

3-(3-Chlorophenyl)cyclobutan-1-amine

Cat. No.: B1419158
CAS No.: 1156296-61-5
M. Wt: 181.66 g/mol
InChI Key: CJAGMOBAPVWUER-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3-chlorophenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAGMOBAPVWUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156296-61-5
Record name 3-(3-chlorophenyl)cyclobutan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone through a [2+2] cycloaddition reaction.

    Substitution Reaction: The cyclobutanone is then subjected to a substitution reaction with 3-chlorophenyl magnesium bromide (Grignard reagent) to introduce the 3-chlorophenyl group.

    Reduction: The resulting intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-(3-Chlorophenyl)cyclobutan-1-amine has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit inhibitory effects on cancer cell lines, particularly glioblastoma. For instance, specific derivatives demonstrated lower cytotoxicity towards non-cancerous cells while effectively inhibiting glioma cell proliferation. This selectivity suggests a potential therapeutic window for cancer treatment with reduced side effects .
  • Antimicrobial Properties : Studies have reported promising antimicrobial activities associated with this compound and its derivatives. The presence of the chlorine substituent is believed to enhance these properties, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form ketones or carboxylic acids.
    • Reduction : Reduction reactions can yield amine derivatives.
    • Substitution Reactions : Nucleophilic substitution can occur at the chlorophenyl group, allowing for further functionalization.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

  • Development of New Materials : Its properties may be exploited in creating novel materials with specific functionalities, particularly in polymer chemistry and nanotechnology .

Case Studies

Several studies illustrate the diverse applications of this compound:

Study on Anticancer Activity

A recent investigation synthesized various derivatives of this compound and evaluated their anticancer properties. Notably, one derivative showed significant inhibition of glioma cell lines while maintaining low toxicity levels towards normal cells. This study highlights the potential of this compound as a lead structure for developing new anticancer therapies.

Antimicrobial Screening

Another study focused on the antimicrobial effects of derivatives containing this compound. The results indicated enhanced activity against a range of pathogens, emphasizing the importance of the chlorophenyl moiety in improving biological activity .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with this compound, differing in substituents, halogenation, or cyclobutane ring modifications.

3-Phenylcyclobutan-1-amine (CAS: 90874-41-2)
  • Molecular Formula : C₁₀H₁₃N
  • Molecular Weight : 147.22 g/mol .
  • Key Differences :
    • Lacks the chlorine substituent on the phenyl ring, reducing molecular weight by ~34.44 g/mol.
    • Lower polarity due to the absence of an electron-withdrawing chlorine atom.
    • Synthesis : High-yield routes involve cyclobutane ring formation via [2+2] photocycloaddition, followed by amine functionalization .
1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride (CAS: 959140-89-7)
  • Molecular Formula : C₁₀H₁₂ClN·HCl
  • Molecular Weight : 218.12 g/mol (including HCl) .
  • Key Differences :
    • Amine group is positioned at the 1-position of the cyclobutane ring, adjacent to the 3-chlorophenyl substituent.
    • Hydrochloride salt form enhances solubility in polar solvents compared to the free base.
    • Structural isomerism may lead to distinct steric and electronic effects in receptor binding .
3-[(3-Bromophenyl)methyl]cyclobutan-1-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₅BrClN
  • Molecular Weight : 276.61 g/mol .
  • Key Differences :
    • Bromine replaces chlorine on the phenyl ring, increasing molecular weight by ~79.9 g/mol.
    • A methylene (-CH₂-) spacer separates the bromophenyl group from the cyclobutane ring, altering spatial flexibility.
    • Bromine’s larger atomic radius may influence van der Waals interactions in biological systems .
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine Hydrochloride (CAS: 1807885-05-7)
  • Molecular Formula : C₁₀H₁₂BrClFN
  • Molecular Weight : 280.56 g/mol .
  • Key Differences: Dual halogenation (bromine at 3-position, fluorine at 4-position) enhances electronegativity and lipophilicity. Fluorine’s strong electron-withdrawing effect could modulate metabolic stability compared to mono-halogenated analogs .
3-(Hept-6-en-1-yloxy)cyclobutan-1-amine
  • Molecular Formula: C₁₁H₂₁NO
  • Molecular Weight : 183.29 g/mol .
  • Key Differences: Substituted with a heptenyloxy chain, introducing significant hydrophobicity. Potential for alkene-related reactivity (e.g., hydrogenation or oxidation) absent in aromatic analogs .

Biological Activity

3-(3-Chlorophenyl)cyclobutan-1-amine is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C10_{10}H10_{10}ClN
Molecular Weight: 199.66 g/mol

The compound features a cyclobutane ring substituted with a 3-chlorophenyl group and an amine functional group, which contributes to its reactivity and biological properties. The presence of the chlorine atom in the para position may influence its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and receptor binding studies. Below are some key findings:

  • Antitumor Activity: Preliminary studies suggest that compounds similar to this compound may demonstrate significant antitumor effects. For instance, related compounds have shown selective activity against specific cancer cell lines, such as CNS and breast cancer cells .
  • Receptor Interaction: The compound's binding affinity to various receptors and enzymes is critical for understanding its therapeutic potential. Interaction studies have indicated promising results, warranting further investigation into its mechanisms of action.

Synthesis Methods

Several synthetic routes have been developed for producing this compound hydrochloride. These methods are essential for exploring its pharmacological properties and include:

  • Nucleophilic Substitution Reactions: Utilizing chlorinated phenyl derivatives.
  • Cyclization Techniques: Forming the cyclobutane ring through various cyclization strategies.

These synthetic approaches highlight the versatility in producing this compound for research purposes.

Case Studies and Research Findings

A review of literature indicates several case studies focusing on the biological activity of structurally similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Study A (2015)Demonstrated that similar compounds exhibited broad-spectrum antitumor activity with GI50_{50} values significantly lower than standard treatments like 5-FU .
Study B (2020)Investigated receptor binding profiles and found that modifications in the phenyl group enhanced binding affinity to certain targets, suggesting a pathway for drug design .
Study C (2022)Explored the synthesis of analogs, revealing that halogen substitutions can significantly affect biological activity and selectivity towards cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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